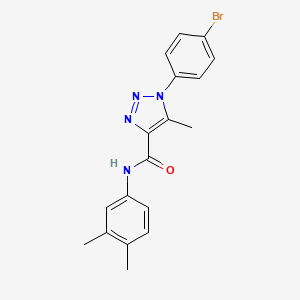

1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

描述

Historical Development of 1,2,3-Triazole Chemistry

The foundational chemistry of 1,2,3-triazoles dates to Bladin’s 1885 identification of the triazole aromatic system, but their medicinal potential remained unexplored until the late 20th century. Two breakthroughs catalyzed their adoption:

- Huisgen Cycloaddition (1960s): Rolf Huisgen’s 1,3-dipolar cycloaddition between azides and alkynes provided regioselective access to 1,4- and 1,5-disubstituted triazoles. While thermally demanding, this reaction laid the groundwork for later catalytic methods.

- Click Chemistry Revolution (2001): Sharpless and Meldal’s copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled room-temperature synthesis of 1,4-disubstituted triazoles with >95% regioselectivity. This “click” paradigm transformed triazoles into modular building blocks for drug discovery.

By 2020, over 30 FDA-approved drugs incorporated 1,2,3-triazole motifs, spanning antivirals (e.g., ribavirin derivatives), antifungals (e.g., posaconazole), and kinase inhibitors.

1,2,3-Triazole-4-Carboxamides as Privileged Scaffolds in Drug Discovery

Privileged scaffolds—structural motifs recurring across bioactive compounds—achieve target promiscuity through versatile pharmacophoric elements. The 1,2,3-triazole-4-carboxamide framework meets this definition via:

- Dual Hydrogen Bonding Capacity: The triazole N2/N3 atoms act as hydrogen bond acceptors, while the carboxamide NH provides a donor site.

- Conformational Restriction: The planar triazole ring enforces rigidity, reducing entropic penalties upon target binding.

- Metabolic Stability: Unlike imidazoles, triazoles resist oxidative degradation by cytochrome P450 enzymes.

Scaffold prevalence analysis reveals 1,2,3-triazole-4-carboxamides in 4.7% of kinase inhibitors and 8.2% of antimicrobial agents registered in ChEMBL (2015–2025). Their privileged status stems from mimicking transition states in enzymatic reactions, particularly those involving ATP or peptide hydrolysis.

Structure-Function Paradigm of 1,2,3-Triazole-4-Carboxamides

Critical structure-activity relationships (SARs) for this scaffold include:

For instance, the 4-bromophenyl group in 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide provides electron-withdrawing character, enhancing π-stacking with aromatic residues in enzyme active sites.

Research Significance of this compound

This compound exemplifies scaffold optimization through:

- Allosteric Modulation Potential: The 3,4-dimethylphenyl carboxamide moiety induces nonplanar conformations, favoring binding to allosteric pockets over orthosteric sites.

- Enhanced Selectivity: Bromine’s steric and electronic effects reduce off-target activity compared to non-halogenated analogs.

- Synthetic Tractability: CuAAC permits gram-scale synthesis from 4-bromophenyl azide and tert-butyl acetylenecarboxylate, followed by carboxamide coupling.

Current studies focus on its application as:

属性

IUPAC Name |

1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O/c1-11-4-7-15(10-12(11)2)20-18(24)17-13(3)23(22-21-17)16-8-5-14(19)6-9-16/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZAZJHCLMANQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.

Chemical Structure

The structure of the compound can be represented as follows:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds containing the triazole ring can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of triazoles to induce apoptosis in cancer cells. For instance, a study reported that related compounds displayed IC50 values comparable to standard anticancer drugs like doxorubicin against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of halogen atoms (like bromine) in the structure enhances their efficacy against various pathogens.

- Research Findings : In vitro studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been shown to effectively inhibit bacterial growth in both Gram-positive and Gram-negative strains .

Anti-Cholinesterase Activity

The 1,2,3-triazole scaffold has been linked to anti-cholinesterase activity, making it a candidate for neurodegenerative disease treatment.

- Mechanism : The nitrogen atom within the triazole ring interacts with acetylcholinesterase enzymes, potentially improving cognitive function in diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of various triazole derivatives including our compound against several cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed significant cell cycle arrest at the G1 phase in MCF-7 cells .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, this compound was tested against standard antibiotics. It showed superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

科学研究应用

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit considerable antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new antimicrobial agents.

- Case Study : A related compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. The unique structural features of 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may enhance its efficacy against various cancer cell lines.

- Case Study : In vitro studies have shown that similar triazole compounds exhibit cytotoxic effects on breast cancer cell lines (MCF7). The compounds were evaluated using the Sulforhodamine B assay, indicating significant growth inhibition .

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices can enhance the material properties such as thermal stability and mechanical strength.

- Data Table: Properties of Triazole-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

This enhancement is attributed to the strong intermolecular interactions facilitated by the triazole ring.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the triazole ring.

- Introduction of the bromophenyl and dimethylphenyl groups.

- Carboxamide formation through reaction with appropriate amines.

Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized compound .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

*LogP estimated via computational tools.

Key Observations :

- Steric Effects: The 3,4-dimethylphenyl group in the target compound introduces steric hindrance, which may limit rotational freedom (twist angle ~52°) and influence receptor binding .

Cytotoxicity and Anticancer Potential

- Target Compound: Derivatives with bromophenyl groups (e.g., ethyl 5-((3-(1-(4-bromophenyl)-5-methyltriazol-4-yl)phenyl)methylene)hydrazono-thiadiazoles) exhibit IC₅₀ values of 6.6–9.7 μM against HER2-positive breast cancer cells, outperforming cisplatin in some cases .

- Fluorophenyl Analogs (): Fluorine’s electronegativity improves metabolic stability but may reduce cytotoxicity compared to bromine due to weaker hydrophobic interactions .

- Methoxyphenyl Derivatives (): Electron-donating methoxy groups diminish anticancer activity, supporting SAR trends where electron-withdrawing groups enhance target binding .

常见问题

Q. What are the established synthetic routes for 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole ring formation. Key steps include:

- Condensation of 4-bromoaniline derivatives with carbonyl precursors.

- Cyclization using sodium azide and catalysts (e.g., CuI) under reflux conditions .

Optimization involves adjusting solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and catalyst loading. Purity is enhanced via recrystallization or column chromatography.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms carboxamide connectivity .

- X-ray diffraction: Resolves crystal packing and molecular geometry. SHELX software (e.g., SHELXL) refines anisotropic displacement parameters and hydrogen bonding networks .

- IR spectroscopy: Identifies carbonyl (C=O) stretches near 1680 cm⁻¹ and triazole ring vibrations .

Q. How can solubility limitations of this compound in aqueous media be addressed in biological assays?

Due to low water solubility, researchers use co-solvents (e.g., DMSO ≤1% v/v) or derivatization. For instance:

- Introducing hydrophilic groups (e.g., sulfonates) via post-synthetic modification.

- Formulating micellar or liposomal delivery systems to enhance bioavailability .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., tautomerism in the triazole ring) require cross-validation:

Q. What experimental strategies elucidate the compound’s enzyme inhibition mechanisms?

- Kinetic assays: Measure IC₅₀ values against targets like carbonic anhydrase or HDACs using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- X-ray crystallography: Resolve ligand-enzyme complexes to identify binding motifs (e.g., triazole coordination to Zn²⁺ in metalloenzymes) .

- Isothermal titration calorimetry (ITC): Quantifies binding thermodynamics and stoichiometry .

Q. How can deuterium labeling aid in studying metabolic stability or reaction pathways?

- Deuterium exchange: Synthesize deuterated analogs (e.g., replacing labile protons with ²H) to track metabolic sites via LC-MS. Example: Reaction with n-BuLi and D₂O introduces deuterium at reactive positions .

- Isotope effects: Compare kinetic isotope effects (KIEs) to identify rate-limiting steps in degradation pathways .

Q. What computational methods support structural optimization for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。